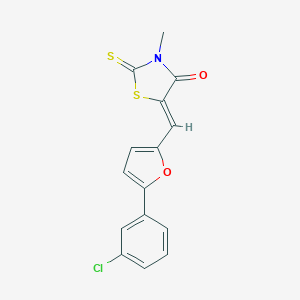![molecular formula C21H25N3O2 B240368 N-(4-{[(cyclohexylamino)carbonyl]amino}phenyl)-2-methylbenzamide](/img/structure/B240368.png)
N-(4-{[(cyclohexylamino)carbonyl]amino}phenyl)-2-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-{[(cyclohexylamino)carbonyl]amino}phenyl)-2-methylbenzamide, commonly known as CX-4945, is a small molecule inhibitor that targets protein kinase CK2. CK2 is a protein kinase that plays a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis. CX-4945 has been extensively studied for its potential applications in cancer treatment and other diseases.
Mécanisme D'action
CX-4945 targets protein kinase CK2, which is overexpressed in various cancers and plays a crucial role in cancer cell survival and proliferation. CX-4945 inhibits CK2 by binding to its ATP-binding site, preventing the phosphorylation of downstream targets. This leads to the inhibition of various cellular processes, including cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
CX-4945 has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. CX-4945 has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In addition, CX-4945 has been shown to have anti-inflammatory effects and to inhibit viral replication.
Avantages Et Limitations Des Expériences En Laboratoire
CX-4945 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified. It has a high affinity for CK2, making it a potent inhibitor. CX-4945 has also been shown to have low toxicity and good bioavailability. However, CX-4945 has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to work with. CX-4945 also has a short half-life, which can limit its effectiveness in vivo.
Orientations Futures
There are several future directions for the study of CX-4945. One direction is to study its potential applications in combination with other cancer therapies, such as immunotherapy. Another direction is to study its potential applications in other diseases, such as neurodegenerative diseases and viral infections. Additionally, there is a need for further research on the pharmacokinetics and pharmacodynamics of CX-4945, as well as its potential side effects and toxicity.
Méthodes De Synthèse
CX-4945 is synthesized through a multi-step process that involves the reaction of 2-methylbenzoic acid with thionyl chloride to form 2-methylbenzoyl chloride. The resulting compound is then reacted with 4-aminobenzoic acid to form N-(4-carboxyphenyl)-2-methylbenzamide. This intermediate is then reacted with cyclohexyl isocyanide and trifluoroacetic acid to form N-(4-{[(cyclohexylamino)carbonyl]amino}phenyl)-2-methylbenzamide.
Applications De Recherche Scientifique
CX-4945 has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and pancreatic cancer cells. CX-4945 has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In addition, CX-4945 has been studied for its potential applications in other diseases, including neurodegenerative diseases and viral infections.
Propriétés
Formule moléculaire |
C21H25N3O2 |
|---|---|
Poids moléculaire |
351.4 g/mol |
Nom IUPAC |
N-[4-(cyclohexylcarbamoylamino)phenyl]-2-methylbenzamide |
InChI |
InChI=1S/C21H25N3O2/c1-15-7-5-6-10-19(15)20(25)22-17-11-13-18(14-12-17)24-21(26)23-16-8-3-2-4-9-16/h5-7,10-14,16H,2-4,8-9H2,1H3,(H,22,25)(H2,23,24,26) |
Clé InChI |
NAYYVQUODFQPKV-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)NC(=O)NC3CCCCC3 |
SMILES canonique |
CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)NC(=O)NC3CCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-(2-Anilino-1,3-thiazol-4-yl)-3-methyl-8-[(pentyloxy)methyl]-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B240314.png)
![3-Methyl-3-{2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}-8-[(pentyloxy)methyl]-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B240315.png)
![3-(2-Amino-1,3-thiazol-4-yl)-3-methyl-8-[(pentyloxy)methyl]-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B240316.png)

![N-{(4-bromophenyl)[(3-methoxybenzoyl)amino]methyl}-3-methoxybenzamide](/img/structure/B240327.png)

![2-(4-bromo-2,6-dimethylphenoxy)-N'-[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B240331.png)


![N-[4-(benzoylamino)phenyl]-2-chloro-5-iodobenzamide](/img/structure/B240346.png)

![N-(4-chloro-2-methylphenyl)-4-oxo-4-[2-(1-phenylpropylidene)hydrazino]butanamide](/img/structure/B240349.png)